molecular formula C11H19ClN2O2 B3958352 5-[(sec-butylamino)methyl]-N-methyl-2-furamide hydrochloride

5-[(sec-butylamino)methyl]-N-methyl-2-furamide hydrochloride

Cat. No. B3958352
M. Wt: 246.73 g/mol
InChI Key: DUMLWMIHTITPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(sec-butylamino)methyl]-N-methyl-2-furamide hydrochloride, also known as SKF-38393, is a selective dopamine D1 receptor agonist. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

5-[(sec-butylamino)methyl]-N-methyl-2-furamide hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It also exhibits antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.

Mechanism of Action

5-[(sec-butylamino)methyl]-N-methyl-2-furamide hydrochloride acts as a selective agonist of dopamine D1 receptors. It stimulates the activity of adenylyl cyclase, leading to an increase in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA) and other downstream signaling pathways, resulting in various physiological and biochemical effects.
Biochemical and Physiological Effects
5-[(sec-butylamino)methyl]-N-methyl-2-furamide hydrochloride has been shown to have a wide range of biochemical and physiological effects. It increases the release of dopamine and other neurotransmitters in the brain, leading to increased neuronal activity. It also enhances synaptic plasticity and long-term potentiation, which are essential for learning and memory processes. Moreover, 5-[(sec-butylamino)methyl]-N-methyl-2-furamide hydrochloride has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

5-[(sec-butylamino)methyl]-N-methyl-2-furamide hydrochloride has several advantages for lab experiments. It is highly selective for dopamine D1 receptors, which allows for specific targeting of these receptors. It also has a long half-life, which makes it suitable for in vivo experiments. However, 5-[(sec-butylamino)methyl]-N-methyl-2-furamide hydrochloride has some limitations as well. Its low solubility in water and other solvents makes it difficult to administer in some experimental settings. Moreover, its high affinity for dopamine D1 receptors may result in receptor desensitization and downregulation with prolonged use.

Future Directions

There are several future directions for research on 5-[(sec-butylamino)methyl]-N-methyl-2-furamide hydrochloride. One potential application is in the treatment of Parkinson's disease and other neurodegenerative disorders. Another area of interest is in the treatment of depression and anxiety disorders. Moreover, further studies are needed to elucidate the precise mechanisms of action of 5-[(sec-butylamino)methyl]-N-methyl-2-furamide hydrochloride and its potential interactions with other neurotransmitter systems. Finally, the development of more water-soluble analogs of 5-[(sec-butylamino)methyl]-N-methyl-2-furamide hydrochloride may overcome some of the limitations associated with its current formulation.

properties

IUPAC Name

5-[(butan-2-ylamino)methyl]-N-methylfuran-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2.ClH/c1-4-8(2)13-7-9-5-6-10(15-9)11(14)12-3;/h5-6,8,13H,4,7H2,1-3H3,(H,12,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMLWMIHTITPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(O1)C(=O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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